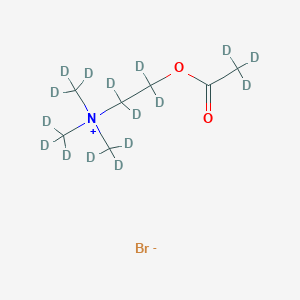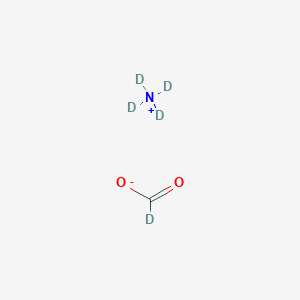![molecular formula C21H17FO4 B1381090 3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1820618-85-6](/img/structure/B1381090.png)
3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl class of chemicals This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and a methoxy group on the biphenyl structure, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Functional Groups: The benzyloxy, fluoro, and methoxy groups can be introduced through various substitution reactions. For example, the benzyloxy group can be added via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Carboxylic acid reduction can produce alcohols or aldehydes.
Substitution: Substitution reactions can lead to the formation of various substituted biphenyl derivatives.
Scientific Research Applications
3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy, fluoro, and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3’-(Benzyloxy)-[1,1’-biphenyl]-2-carboxylic acid
- 3’-(Benzyloxy)-5’-fluoro-[1,1’-biphenyl]-4-carboxylic acid
- 3’-(Benzyloxy)-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific combination of substituents on the biphenyl core. The presence of both fluoro and methoxy groups, along with the benzyloxy and carboxylic acid functionalities, imparts distinct chemical properties that can be leveraged in various applications. This combination of groups can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-fluoro-5-phenylmethoxyphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO4/c1-25-20-11-15(7-8-19(20)21(23)24)16-9-17(22)12-18(10-16)26-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIRWUWFMLAYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1381013.png)

![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)






